Amino-peg3-sulfonicacidhclsalt
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Overview
Description
Amino-peg3-sulfonicacidhclsalt is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains an amine group and a sulfonic acid moiety, which makes it highly hydrophilic and water-soluble. This compound is commonly used in various scientific research applications due to its unique chemical structure and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Amino-peg3-sulfonicacidhclsalt is synthesized by the reaction of 3-amino-1-propanesulfonic acid with polyethylene glycol (PEG) in the presence of hydrochloric acid. The reaction typically involves the following steps:
- Dissolution of 3-amino-1-propanesulfonic acid in a suitable solvent.
- Addition of polyethylene glycol to the solution.
- Introduction of hydrochloric acid to catalyze the reaction.
- Purification of the resulting product through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with advanced purification techniques to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Amino-peg3-sulfonicacidhclsalt undergoes various types of chemical reactions, including:
Esterification: The sulfonic acid moiety can react with alcohols to form esters.
Halogenation: The compound can undergo halogenation reactions, where halogens are introduced into the molecule.
Displacement Reactions: The sulfonic acid group can be displaced by other nucleophiles.
Common Reagents and Conditions
Esterification: Typically involves the use of alcohols and acid catalysts.
Halogenation: Requires halogenating agents such as chlorine or bromine.
Displacement Reactions: Involves nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include esters, halogenated derivatives, and substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
Amino-peg3-sulfonicacidhclsalt has a wide range of scientific research applications, including:
Chemistry: Used as a PEG linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules for enhanced solubility and stability.
Medicine: Utilized in drug delivery systems to improve the bioavailability and efficacy of therapeutic agents.
Industry: Applied in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of amino-peg3-sulfonicacidhclsalt involves its interaction with specific molecular targets and pathways. The amine group can react with carboxylic acids, activated NHS esters, and other carbonyl groups, while the sulfonic acid moiety can undergo esterification, halogenation, and displacement reactions. These interactions facilitate the modification and functionalization of various molecules, enhancing their properties and applications .
Comparison with Similar Compounds
Amino-peg3-sulfonicacidhclsalt is unique due to its combination of an amine group and a sulfonic acid moiety, which provides distinct chemical reactivity and solubility properties. Similar compounds include:
Amino-peg2-sulfonicacidhclsalt: Contains a shorter PEG linker, resulting in different solubility and reactivity.
Amino-peg4-sulfonicacidhclsalt: Contains a longer PEG linker, which may affect its chemical properties and applications
These similar compounds share some chemical characteristics but differ in their PEG linker lengths, which can influence their specific uses and effectiveness in various applications.
Properties
IUPAC Name |
2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanesulfonic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO6S.ClH/c9-1-2-13-3-4-14-5-6-15-7-8-16(10,11)12;/h1-9H2,(H,10,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEGPXQKRZADQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCS(=O)(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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